Product packaging for 4-Acetamidophenyl 2-chloroacetate(Cat. No.:CAS No. 17321-63-0)

4-Acetamidophenyl 2-chloroacetate

Cat. No.: B099153
CAS No.: 17321-63-0
M. Wt: 227.64 g/mol
InChI Key: XUUVNQDYDVGMBF-UHFFFAOYSA-N
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Description

Historical Context and Emerging Significance in Organic Synthesis Research

The synthesis of chloroacetamide derivatives, in general, has a long history, with foundational methods for creating the chloroacetamide group dating back to the 19th century. However, the specific synthesis and application of 4-Acetamidophenyl 2-chloroacetate have gained prominence more recently, largely in tandem with the need for efficient synthetic routes to more complex molecules.

The primary and most well-documented method for the synthesis of this compound involves the esterification of 4-acetamidophenol (paracetamol) with chloroacetyl chloride. This reaction provides a straightforward and efficient means of introducing the reactive chloroacetate (B1199739) functionality onto the paracetamol scaffold.

The significance of this compound in organic synthesis lies in the high reactivity of its α-chloroester group. The chlorine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, leading to the creation of diverse molecular architectures. This reactivity has been harnessed to synthesize various heterocyclic compounds, which are of significant interest in materials science and medicinal chemistry.

Academic Relevance of this compound as a Key Precursor in Medicinal Chemistry

The academic relevance of this compound is most prominently demonstrated by its role as a key precursor in the synthesis of propacetamol (B1218958). Propacetamol is a prodrug of paracetamol, designed to be administered intravenously. Its enhanced water solubility compared to paracetamol makes it a valuable clinical option in settings where oral administration is not feasible.

The synthesis of propacetamol directly utilizes this compound as a pivotal intermediate. In a key synthetic step, the chloro group of this compound is displaced by a nucleophilic attack from diethylamine (B46881) to form the corresponding N,N-diethylglycinate ester. This transformation highlights the practical application of the compound's inherent reactivity in the development of clinically relevant pharmaceuticals. Research has focused on optimizing this synthesis, with one study reporting a yield of 85.5% for the formation of this compound from paracetamol. researchgate.net

The following table summarizes the key reactants and products in the synthesis of propacetamol from 4-acetamidophenol:

ReactantReagentIntermediateProduct
4-Acetamidophenol (Paracetamol)Chloroacetyl chlorideThis compound Propacetamol

This established role as a direct precursor to a commercially available drug underscores the compound's importance in medicinal chemistry research and development.

Current Research Trajectories and Future Prospects for this compound

Current research continues to explore the synthetic utility of this compound and its analogs. The focus has expanded beyond its use in propacetamol synthesis to the development of a broader range of bioactive molecules.

The reactive chloroacetamide moiety is a versatile handle for the construction of various heterocyclic systems, such as thiazoles. Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. Research has shown that N-aryl 2-chloroacetamides, a class of compounds to which this compound belongs, can be used to synthesize novel thiazole (B1198619) derivatives with potential as therapeutic agents.

Future prospects for this compound are tied to the ongoing quest for new and effective pharmaceuticals. Its ready availability from an inexpensive starting material (paracetamol) and its straightforward reactivity make it an attractive building block for combinatorial chemistry and high-throughput screening efforts. The continued exploration of its reactivity with a diverse range of nucleophiles is expected to yield novel compounds with unique biological profiles. As our understanding of disease pathways deepens, the strategic use of versatile precursors like this compound will be crucial in the rational design and synthesis of the next generation of medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO3 B099153 4-Acetamidophenyl 2-chloroacetate CAS No. 17321-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetamidophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVNQDYDVGMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534119
Record name 4-Acetamidophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-63-0
Record name 4-Acetamidophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 4 Acetamidophenyl 2 Chloroacetate

Conventional Esterification Routes to 4-Acetamidophenyl 2-chloroacetate from Acetaminophen (B1664979)

The classical approach to synthesizing this compound involves the direct esterification of acetaminophen. This method relies on fundamental organic reactions that are well-documented in chemical literature.

Exploration of Reaction Conditions with Chloroacetyl Chloride and Organic Bases

The primary conventional method for synthesizing this compound is through the reaction of acetaminophen with chloroacetyl chloride. This reaction necessitates the use of an organic base to neutralize the hydrogen chloride (HCl) gas that forms as a byproduct, driving the reaction to completion.

Detailed research into this esterification has identified specific conditions for optimal performance. One of the most effective protocols involves carrying out the reaction at a reduced temperature of -15 °C. semanticscholar.org In this process, triethylamine (B128534) is employed as the organic base. semanticscholar.orgjocpr.comjocpr.com The mechanism involves the nucleophilic attack of the hydroxyl group of acetaminophen on the carbonyl carbon of chloroacetyl chloride. The presence of triethylamine is crucial; it scavenges the HCl generated, forming triethylamine hydrochloride and preventing unwanted side reactions. semanticscholar.orgsciencemadness.org This specific set of conditions has been shown to lead to an 89% conversion of acetaminophen into the desired product, this compound. semanticscholar.org

Alternative conditions described for similar acylation reactions include the use of solvents like diethyl ether. jocpr.comjocpr.com The choice of solvent and base is critical in managing the reaction's exothermicity and ensuring the stability of the reactants and products.

Optimization Strategies for Yield and Purity in Classical Synthesis Protocols

Achieving high yield and purity is a central goal in synthetic chemistry. For the classical synthesis of this compound, post-reaction purification is essential. The crude product obtained from the reaction of acetaminophen and chloroacetyl chloride contains the desired ester along with byproducts, most notably the triethylamine hydrochloride salt. semanticscholar.org

The primary strategy for purification is recrystallization. Research has shown that recrystallizing the crude solid from ethanol (B145695) is an effective method to isolate the pure this compound. semanticscholar.org Recrystallization works by dissolving the crude product in a hot solvent and then allowing it to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out, leaving impurities dissolved in the solvent. asianjpr.com This technique is a cornerstone for obtaining high-purity solid organic compounds.

Advanced Synthetic Approaches for this compound

In recent years, advanced synthetic methods have been applied to the production of chemical intermediates to improve efficiency, reduce reaction times, and promote green chemistry principles.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. jptcp.com This technique utilizes microwave irradiation to heat the reaction mixture directly and more uniformly. The key benefits include dramatically accelerated reaction rates, cleaner reactions, and often higher product yields. nih.govnih.govjocpr.com

While the direct microwave-assisted synthesis of this compound from acetaminophen is not as extensively documented as its subsequent reactions, the principles are well-established for related compounds. For instance, syntheses that would typically take several hours (e.g., 5-6 hours) using conventional reflux can be completed in a matter of minutes (e.g., 5-10 minutes) under microwave irradiation. asianjpr.com In one comparative study, a conventional reaction requiring 30 minutes yielded 38% of the product, whereas the microwave-assisted method took only 5 minutes to achieve an 85% yield. jptcp.com This acceleration is attributed to the efficient and rapid heating of polar molecules by microwave energy. nih.gov

Investigation of Catalytic Systems and Solvents for Improved Efficiency

The efficiency of both conventional and advanced syntheses is highly dependent on the catalytic system and solvent used. In the synthesis of this compound and its derivatives, various systems have been explored.

For microwave-assisted reactions, the choice of solvent is critical as it must effectively absorb microwave energy. A study on a subsequent reaction of this compound explored several solvents, including methyl tert-butyl ether (MTBE), acetone, acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.net Among these, THF was identified as the optimal solvent, leading to a 91% yield of the final product after crystallization. researchgate.net This highlights the importance of empirical testing to find the most suitable solvent for a specific microwave-assisted transformation.

Beyond triethylamine, other organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in similar microwave-assisted reactions, demonstrating the versatility of catalytic systems. nih.gov The catalyst not only facilitates the reaction but also influences its selectivity and rate, making its selection a key parameter for optimization.

Considerations for Scalability and Process Development in this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process introduces a unique set of challenges. For the production of this compound, several factors must be considered for safe and efficient scalability.

The conventional synthesis route, while effective, employs a very low temperature of -15 °C. semanticscholar.org Maintaining such temperatures on a large industrial scale can be energy-intensive and require specialized cooling equipment, adding to the operational cost. Furthermore, the reaction produces a solid byproduct, triethylamine hydrochloride, which must be removed. semanticscholar.org Designing an efficient, large-scale filtration system is a critical process development step.

The use of hazardous and corrosive reagents like chloroacetyl chloride presents significant safety and handling challenges. sciencemadness.org Industrial-scale processes would require robust, contained systems to minimize exposure and ensure worker safety.

While microwave-assisted synthesis offers speed and efficiency, its scalability can be a concern. Ensuring uniform and consistent microwave irradiation throughout a large volume of reactants is a technical challenge. However, the development of large-scale continuous-flow microwave reactors is addressing this issue, potentially making it a more viable option for industrial production in the future.

The Pivotal Role of 4 Acetamidophenyl 2 Chloroacetate As a Synthetic Intermediate in Pharmaceutical Development

Precursor to Propacetamol (B1218958) Hydrochloride

4-Acetamidophenyl 2-chloroacetate is a key intermediate in the synthesis of propacetamol, a water-soluble prodrug of acetaminophen (B1664979) designed for intravenous administration scielo.brresearchgate.netnih.gov. The synthesis is a two-step process that begins with the esterification of acetaminophen with chloroacetyl chloride to yield this compound scielo.brresearchgate.net. This intermediate is then converted to propacetamol, which is subsequently salified to produce propacetamol hydrochloride google.comnih.gov.

Nucleophilic Substitution Reactions with Amines for Prodrug Formation

The conversion of this compound to propacetamol is achieved through a nucleophilic substitution reaction with diethylamine (B46881) scielo.brscispace.com. In this reaction, the nitrogen atom of diethylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in the chloroacetate (B1199739) group of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the N,N-diethylglycine ester of acetaminophen, known as propacetamol researchgate.netnih.gov.

This method represents a foundational approach to synthesizing propacetamol, a prodrug that is rapidly hydrolyzed by plasma esterases in the body to release its active metabolite, acetaminophen scielo.brresearchgate.net. The primary advantage of this prodrug strategy is the enhanced water solubility conferred by the diethylamino group, making it suitable for parenteral administration when oral routes are not feasible nih.gov.

Synthesis of Propacetamol via Nucleophilic Substitution
Reactant 1Reactant 2ProductReaction Type
This compoundDiethylaminePropacetamol ( (4-acetamidophenyl) 2-(diethylamino)acetate )Nucleophilic Substitution

Mechanistic Investigations of Propacetamol Synthesis from this compound

Mechanistic studies have focused on optimizing the synthesis of propacetamol from this compound to improve reaction yields and purity scielo.brresearchgate.net. A significant finding is the catalytic effect of sodium iodide on the nucleophilic substitution step scielo.brscispace.com. When the reaction is conducted in the presence of a catalytic amount of sodium iodide, the chloro-substituent on the intermediate is replaced by iodine in situ. This generates a more reactive iodo-intermediate (4-acetamidophenyl 2-iodoacetate) scielo.brresearchgate.net.

The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodo-intermediate more susceptible to nucleophilic attack by diethylamine. This catalytic approach significantly enhances the reaction rate and, consequently, the yield of the desired propacetamol product. In the absence of the iodide salt, the yield of propacetamol is considerably lower, with the formation of byproducts due to competitive attacks on the carboxyl group researchgate.net. Microwave-assisted synthesis has also been explored as a method to improve yields and reduce reaction times researchgate.netresearchgate.net.

Effect of Iodide Catalyst on Propacetamol Synthesis Yield researchgate.net
ConditionKey IntermediateIsolated Yield of Propacetamol
Without Sodium IodideThis compound17%
With Catalytic Sodium Iodide4-Acetamidophenyl 2-iodoacetate (formed in situ)50%

Utility as a Building Block for Structurally Diverse Pharmaceutical Agents

The reactivity of the chloroacetyl group in this compound makes it a valuable building block for the diversity-oriented synthesis of various pharmaceutical agents mdpi.com. The core structure, derived from the widely used drug acetaminophen, provides a scaffold that can be chemically modified to generate a library of new compounds with potentially different pharmacological properties.

By reacting this compound with a wide range of nucleophiles other than diethylamine (such as different primary or secondary amines, thiols, or other functional groups), a diverse array of ester derivatives can be synthesized. This strategy allows for the systematic modification of the prodrug moiety to fine-tune properties like solubility, stability, and the rate of drug release. For example, replacing diethylamine with other amines like N-methylimidazole or N-methylpyrrolidine results in the formation of quaternary ammonium salts, which are precursors to ionic liquids rsc.org. This versatility establishes this compound as a key platform molecule for creating structurally varied pharmaceutical agents and exploring structure-activity relationships.

Application in Ionic Liquid Prodrug Systems

A novel application of this compound is in the synthesis of prodrug ionic liquids (ILs) rsc.orgresearchgate.net. Ionic liquids are salts with melting points below 100 °C, and their use in pharmaceuticals is an emerging area of research aimed at improving drug delivery and bioavailability.

Neutral pharmaceutical compounds like acetaminophen can be transformed into ionic liquids by first converting them into a prodrug precursor researchgate.net. The synthesis involves reacting this compound with a suitable tertiary amine, such as N-methylimidazole or N-methylpyrrolidine. This nucleophilic substitution reaction results in the formation of a quaternary ammonium chloride salt rsc.org. These resulting cationic prodrugs can then be paired with an appropriate anion to form a prodrug ionic liquid researchgate.net. This approach transforms a neutral, crystalline compound into a salt that is liquid at or near room temperature, which can offer unique formulation advantages rsc.orgresearchgate.net.

Synthesis of Ionic Liquid Precursors from this compound rsc.org
Reactant 1Reactant 2 (Amine)Product (Quaternary Ammonium Chloride Salt)Yield
This compoundN-methylimidazole1-(2-(4-acetamidophenoxy)-2-oxoethyl)-3-methyl-1H-imidazol-3-ium chloride79%
This compoundN-methylpyrrolidine1-(2-(4-acetamidophenoxy)-2-oxoethyl)-1-methylpyrrolidinium chloride97%

Enzymatic Hydrolysis and Biotransformation Pathways of 4 Acetamidophenyl 2 Chloroacetate Derived Prodrugs

In Vitro Metabolism Studies of Acetaminophen (B1664979) Prodrugs Generated via 4-Acetamidophenyl 2-chloroacetate

This compound serves as a pivotal intermediate in the synthesis of certain prodrugs of acetaminophen. scielo.brresearchgate.net One such prominent prodrug is propacetamol (B1218958), which is synthesized through the reaction of diethylamine (B46881) with this compound. scielo.brresearchgate.netscispace.com In vitro metabolism studies are essential to understand the release of the active drug, acetaminophen, from these prodrugs.

Investigations using rat liver microsomes have been conducted to evaluate the biotransformation of acetaminophen prodrugs like propacetamol. scielo.brresearchgate.net These studies provide a controlled environment to observe the metabolic processes that would occur in the liver. The primary goal of these in vitro experiments is to confirm that the prodrug is efficiently and cleanly converted to the active acetaminophen molecule. scielo.br In the case of propacetamol and the related compound 4-acetamidophenyl acetate (B1210297), evaluation of their in vitro metabolism in rat liver microsomes indicated that acetaminophen was the sole metabolite, despite the potential for other oxidative derivatives. scielo.br

Identification and Characterization of Metabolites using Advanced Mass Spectrometry

Advanced mass spectrometry techniques, particularly ion trap tandem mass spectrometry (MS/MS), are instrumental in the evaluation of in vitro metabolism and the definitive identification of metabolites. scielo.brresearchgate.net This powerful analytical method allows for the precise determination of the mass-to-charge ratio (m/z) of the compounds present in a sample after incubation with metabolic enzymes.

In studies of acetaminophen prodrugs synthesized via this compound, mass spectrometry is used to monitor the disappearance of the prodrug and the appearance of its metabolites. scielo.br For instance, the in vitro metabolism of propacetamol in rat liver microsomes was investigated using ion trap tandem mass spectrometry, which confirmed that acetaminophen was the only metabolite produced. scielo.brresearchgate.net The analysis of reaction products from microsomal incubations clearly shows the chromatogram peak corresponding to acetaminophen (m/z 152.02). researchgate.net High-resolution mass spectrometry (HRMS) is also used to confirm the structure of intermediates like this compound itself. scielo.brscispace.com

Table 1: Mass Spectrometry Data for Key Compounds

CompoundMolecular Ion (m/z)TechniqueReference
Acetaminophen (Metabolite)152.02Ion Trap Tandem MS researchgate.net
Propacetamol (Prodrug)265.13Ion Trap Tandem MS researchgate.net
4-Acetamidophenyl acetate194.02Ion Trap Tandem MS researchgate.net

Mechanistic Insights into Esterase-Mediated Cleavage of Chloroacetate (B1199739) Esters

The activation of prodrugs like those derived from this compound relies on the cleavage of the ester bond, a reaction primarily mediated by esterase enzymes. Chloroacetate esters are known for their high hydrolytic lability, which makes them particularly susceptible to enzymatic action. thieme-connect.de This rapid cleavage is essential for the timely release of the active drug in the body. The mechanism involves the nucleophilic attack by a serine residue in the active site of the esterase on the carbonyl carbon of the ester, leading to the hydrolysis of the ester linkage.

Plasma contains several types of esterases that are capable of hydrolyzing drug esters. nih.gov For prodrugs intended for systemic action, plasma esterases play a critical role in their activation immediately following administration. Human plasma contains significant concentrations of butyrylcholinesterase (BChE), paraoxonase (PON1), and albumin, all of which exhibit esterase activity and can contribute to the hydrolysis of ester-containing drugs. nih.gov It is a misconception that human plasma contains carboxylesterase (EC 3.1.1.1), which is abundant in the plasma of many lab animals but not humans. nih.gov

In the case of propacetamol, it is reported to be completely and rapidly converted into acetaminophen and N,N-diethylglycine by plasma esterases after injection. scielo.brresearchgate.net This rapid hydrolysis in the bloodstream ensures the prompt bioavailability of the active acetaminophen molecule to exert its therapeutic effects. nih.gov

Microsomal enzymes, located primarily in the endoplasmic reticulum of liver cells, are another major site of drug metabolism. While plasma esterases are key for initial activation in the blood, microsomal enzymes, including carboxylesterases (CES), contribute significantly to the biotransformation of ester prodrugs that reach the liver. scielo.brnih.gov

Comparative Analysis of Enzymatic Hydrolysis Profiles with Analogous Acetate and Trichloroacetate (B1195264) Esters

The rate of enzymatic hydrolysis of a prodrug is highly dependent on the nature of the ester group. Comparing the hydrolysis profiles of chloroacetate, acetate, and trichloroacetate esters of acetaminophen provides insight into how chemical structure influences lability and activation speed.

The high hydrolytic lability of the chloroacetate ester is a key characteristic. thieme-connect.de A comparative study of 5'-O-acyl uridine (B1682114) derivatives in aqueous ammonia (B1221849) highlighted this difference starkly: the half-life for the chloroacetate ester was 30 seconds, compared to 10.4 minutes for a methoxyacetate (B1198184) and 191 minutes for the corresponding acetate ester. thieme-connect.de This suggests that the electron-withdrawing chlorine atom in the chloroacetate group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by esterases.

Conversely, trichloroacetate esters, such as 4-acetamidophenyl 2,2,2-trichloroethyl carbonate, have also been studied. nih.govnih.gov While specific comparative kinetic data with the monochloroacetate ester is not detailed in the provided sources, the presence of three electron-withdrawing chlorine atoms would be expected to further increase the lability of the ester bond. Studies on 4-acetamidophenyl acetate show it is also a substrate for metabolic enzymes, but the significantly higher lability of the chloroacetate analogue suggests a much faster rate of prodrug conversion. scielo.brthieme-connect.de

Table 2: Comparative Lability of Acyl Esters

Ester GroupRelative Hydrolytic LabilityKey FeatureReference
AcetateLowStable, slower hydrolysis. thieme-connect.de
ChloroacetateHighElectron-withdrawing Cl atom increases reactivity. Very rapid hydrolysis. thieme-connect.de
TrichloroacetateVery High (Inferred)Strong inductive effect from three Cl atoms enhances susceptibility to hydrolysis. nih.govnih.gov

Derivatization Strategies and the Synthesis of Novel Analogues from 4 Acetamidophenyl 2 Chloroacetate

Design and Synthesis of Novel Ester and Amide Derivatives

The chloroacetate (B1199739) portion of 4-acetamidophenyl 2-chloroacetate is a highly reactive electrophilic site, making it an ideal handle for nucleophilic substitution reactions to form new ester and amide linkages.

Ester Derivatives: The synthesis of novel ester derivatives can be achieved by reacting this compound with various alcohols or phenols. This transesterification or substitution of the chloride is typically catalyzed by a base. A more common approach involves the initial hydrolysis of the chloroacetate to yield N-(4-hydroxyphenyl)acetamide (paracetamol), followed by re-esterification. For instance, N-(4'-hydroxyphenyl)acetamide can be reacted with a variety of acyl halides, such as 5-benzoyl-1-methylpyrrole-2-acetic acid chlorides, in the presence of a base like pyridine (B92270) to yield the corresponding ester. google.com This method allows for the introduction of diverse structural motifs, leading to compounds like 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate. google.com

Amide Derivatives: The synthesis of amide derivatives from this compound can be accomplished by reacting it with primary or secondary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine displaces the chloride ion from the chloroacetyl group. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. A wide range of amines can be used, allowing for the introduction of various functionalities. For example, procedures for synthesizing N-substituted phenoxyacetamides from methyl chloroacetate and various amines are well-established and can be adapted for this purpose. researchgate.netresearchgate.net The design of novel amide analogs often focuses on incorporating moieties that can engage in specific biological interactions. nih.govnih.gov The synthesis typically involves coupling the carboxylic acid precursor with an amine using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov

Integration of this compound Motifs into Heterocyclic Scaffolds

The reactive nature of the chloroacetate group facilitates the construction of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its chemical stability and its role as a bioisostere for ester and amide groups. researchgate.netfrontiersin.org A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles begins with the conversion of an ester, such as this compound, into its corresponding acid hydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate. nih.govijper.org The resulting acid hydrazide is a key intermediate that can then be cyclized with various reagents.

A widely used method involves the reaction of the acid hydrazide with a carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) to form the oxadiazole ring. nih.govresearchgate.net Alternatively, oxidative cyclization of aroyl hydrazones, formed by condensing the acid hydrazide with an aldehyde, can yield 1,3,4-oxadiazole derivatives. researchgate.net By varying the coupling partner in the cyclization step, a diverse library of oxadiazole derivatives incorporating the 4-acetamidophenyl motif can be generated. These derivatives are explored for a range of biological activities. nih.govnih.gov

Thiazolidinones, particularly 4-thiazolidinones, are sulfur-containing heterocycles that are prominent in drug discovery. nih.govnih.govresearchgate.net The chloroacetyl group of this compound is a key synthon for building these rings. One of the most direct methods is the reaction of a compound containing a chloroacetyl moiety with a thiourea (B124793) or thiosemicarbazide (B42300) derivative. For example, thiosemicarbazides can be cyclized with chloroacetyl chloride to obtain thiazolidin-4-one derivatives. nih.gov

Another powerful method for synthesizing 4-thiazolidinones involves the cyclocondensation of a Schiff base (imine) with α-mercaptoacetic acid (thioglycolic acid). nih.gov To apply this to the target molecule, the this compound would first be converted into an appropriate Schiff base. The synthesis of various sulfur-containing heterocycles can also be achieved using reagents like Lawesson's reagent, which is effective for thionating carbonyl groups and facilitating cyclizations to form thiophenes, thiazines, and other related systems. researchgate.netnih.govnih.gov

Pyrrole (B145914) and thiophene (B33073) are fundamental five-membered aromatic heterocycles. researchgate.netorganic-chemistry.org Several classical synthetic methods can be adapted to incorporate the 4-acetamidophenyl motif into these rings.

Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.net To create a pyrrole analog of this compound, one could envision synthesizing a 1,4-dicarbonyl precursor derived from the parent molecule.

Thiophene Synthesis: The analogous Paal-Knorr thiophene synthesis involves reacting a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.org This reaction converts the diketone into the corresponding thiophene. By starting with a suitably functionalized 1,4-dicarbonyl compound bearing the 4-acetamidophenyl group, thiophene derivatives can be accessed. Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions to construct these heterocyclic systems with high efficiency and control. rsc.org

Application of Modern Organic Reactions for Functionalization (e.g., Click Chemistry)

Modern organic reactions provide highly efficient and specific methods for molecular functionalization. Among these, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for linking molecular fragments. researchgate.netorganic-chemistry.orgnih.gov This reaction forms a stable 1,2,3-triazole ring, which can act as a linker between two different molecular units. researchgate.netapjonline.in

To apply this strategy, the this compound scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group.

Introducing an Azide: The chloroacetyl group is an excellent electrophile for substitution with an azide source, such as sodium azide, to yield an azido-acetyl derivative.

Introducing an Alkyne: An alkyne group can be introduced by reacting the parent phenol (B47542) (paracetamol) with an alkyne-containing electrophile, such as propargyl bromide, before esterification with chloroacetic acid.

Once the azide or alkyne-functionalized derivative is prepared, it can be "clicked" with a complementary molecule (an alkyne or an azide, respectively) in the presence of a copper(I) catalyst. organic-chemistry.org This modular approach allows for the rapid assembly of complex molecules from simpler building blocks and has been widely used in bioconjugation and materials science. nih.govnih.gov

Creation of Multifunctional Derivatives for Enhanced Bioactivity

A key strategy in modern medicinal chemistry is the design of multifunctional or hybrid molecules that combine two or more pharmacophores into a single chemical entity. nih.gov This approach aims to create compounds that can interact with multiple biological targets, potentially leading to synergistic effects or an improved activity profile. The this compound scaffold can be derivatized to create such hybrids.

For instance, the chloroacetate handle can be used to link the core structure to another bioactive moiety. This could involve forming an ester, amide, or ether linkage with a second molecule known for a specific biological activity. Examples in the literature include creating hybrids of known pharmacophores, such as quinazolines with oxadiazoles, to target multiple pathways in cancer cells. frontiersin.org Similarly, linking the 4-acetamidophenyl core to moieties like naphthofuran or 1,4-benzodioxan has been explored to enhance biological effects. nih.govnih.gov The synthesis of these multifunctional derivatives often relies on the versatile reactivity of the chloroacetyl group or other functional handles that can be introduced onto the aromatic ring or the acetamido nitrogen.

Pharmacological and Biological Activity Investigations of Compounds Derived from 4 Acetamidophenyl 2 Chloroacetate

Anti-inflammatory Activity Profiling of Novel Analogues

The anti-inflammatory potential of compounds derived from 4-Acetamidophenyl 2-chloroacetate has been a primary area of investigation. These studies often involve a combination of in vitro and in vivo models to ascertain their efficacy and mechanism of action.

In Vitro Assays for Anti-inflammatory Efficacy

The initial screening of novel analogues for anti-inflammatory properties typically involves in vitro assays that measure the inhibition of key enzymes in the inflammatory cascade. frontiersin.org Cyclooxygenase (COX) and lipoxygenase (LOX) are the primary targets, as they are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov

Several studies have synthesized new thiazole (B1198619) derivatives and evaluated their inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. frontiersin.orgresearchgate.net For instance, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their in vitro anti-inflammatory potential. frontiersin.org The results indicated that some of these compounds were potent inhibitors of the COX-2 enzyme, with IC50 values in the micromolar range. researchgate.net Notably, the selectivity of these compounds for COX-2 over COX-1 is a desirable characteristic, as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. archivepp.com

The inhibitory concentrations (IC50) of some derivative compounds against COX-1, COX-2, and 5-LOX are presented in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Derivative 5d -0.76 - 9.0123.08
Derivative 5e -0.76 - 9.0138.46
Aspirin (Standard) 15.32--
Celecoxib (Standard) -0.05-
Zileuton (Standard) --11.00

Data sourced from Frontiers in Chemistry and ResearchGate frontiersin.orgresearchgate.net

In Vivo Models for Assessing Anti-inflammatory Potential

Promising candidates from in vitro assays are further evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model for acute inflammation. criver.comcreative-biolabs.comresearchgate.net This test allows for the rapid assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation. criver.com

The model involves injecting carrageenan, an irritant, into the paw of the animal, which induces a biphasic inflammatory response. nih.gov The first phase is mediated by histamine (B1213489) and serotonin, while the second, more prolonged phase, involves the production of prostaglandins. unimma.ac.id The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume or thickness over time compared to a control group. criver.com Studies on derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have demonstrated significant anti-inflammatory activity in this model. frontiersin.org

Another in vivo model used to assess anti-inflammatory potential is the croton oil-induced ear edema test. nih.gov This model helps in evaluating the topical anti-inflammatory activity of the compounds.

Evaluation of Analgesic Properties in Derived Compounds

Many anti-inflammatory agents also possess analgesic properties. scispace.com The analgesic potential of derivatives of this compound has been investigated using various animal models of pain.

The acetic acid-induced writhing test in mice is a common method for screening peripheral analgesic activity. nih.govresearchgate.netsaspublishers.com Intraperitoneal injection of acetic acid causes the release of endogenous pain mediators, leading to characteristic abdominal constrictions or "writhings." unimma.ac.id The analgesic effect of a compound is quantified by the reduction in the number of writhes compared to a control group. nih.gov Several acetamidochalcone derivatives have shown significant antinociceptive effects in this test, with some compounds being more potent than standard analgesic drugs like acetylsalicylic acid and acetaminophen (B1664979). nih.govnih.gov

The hot plate test is another method used to evaluate central analgesic activity. scispace.com This test measures the latency of the animal's response to a thermal stimulus. An increase in the reaction time indicates an analgesic effect.

Cytotoxicity and Anticancer Potency Studies of Novel Derivatives

In addition to their anti-inflammatory and analgesic properties, some derivatives of this compound have been investigated for their potential as anticancer agents. nih.gov

The in vitro cytotoxicity of these compounds is typically assessed against a panel of human cancer cell lines. The sulforhodamine B (SRB) assay is a common method used to determine cell viability and growth inhibition. nih.gov Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown that some compounds exhibit promising anticancer activity against breast cancer cell lines (MCF7). nih.gov

Further investigations into the anticancer mechanism of these compounds have been conducted. For example, some 2-(thiophen-2-yl)acetic acid-based compounds have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme that is upregulated in various tumors. nih.govbohrium.com Inhibition of mPGES-1 can lead to a reduction in prostaglandin E2 (PGE2) production, which is known to promote cancer cell proliferation. bohrium.com These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies help in the design and synthesis of more potent and selective analogues.

For derivatives of this compound, SAR studies have revealed that the nature and position of substituents on the aromatic rings play a significant role in their anti-inflammatory, analgesic, and anticancer activities. For example, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the presence of specific substituents on the phenylamino (B1219803) group was found to be critical for their antimicrobial and anticancer activities. nih.gov

In the case of 2-(thiophen-2-yl)acetic acid-based mPGES-1 inhibitors, SAR studies have highlighted the importance of the thiophene (B33073) ring and the acetic acid moiety for binding to the enzyme's active site. nih.gov The presence of a halogen atom, such as chlorine, in the active compounds suggests the role of halogen bonding in their interaction with the target protein. bohrium.com

Mechanistic Elucidation of Biological Actions for Lead Compounds

Understanding the mechanism of action of lead compounds is essential for their further development as therapeutic agents. For derivatives of this compound, mechanistic studies have focused on identifying their molecular targets and downstream signaling pathways.

As previously mentioned, a key mechanism of anti-inflammatory action for many of these derivatives is the inhibition of COX and LOX enzymes. nih.gov By blocking these enzymes, the compounds reduce the production of pro-inflammatory prostaglandins and leukotrienes. nih.gov

In the context of anticancer activity, the inhibition of mPGES-1 has been identified as a significant mechanism for some derivatives. nih.govbohrium.com Furthermore, studies have shown that these compounds can induce apoptosis in cancer cells by increasing the subG0/G1 fraction in the cell cycle. nih.gov The ability of some thiazole-containing compounds to act as anticancer agents is also linked to their presence in clinically used drugs like dasatinib (B193332) and dabrafenib. researchgate.net

The anti-inflammatory effects of some compounds have also been linked to their ability to inhibit the production of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov Some derivatives have also been shown to act on early inflammatory mediators like histamine. nih.gov

Advanced Spectroscopic and Analytical Techniques for the Characterization of 4 Acetamidophenyl 2 Chloroacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 4-acetamidophenyl 2-chloroacetate and its derivatives. hyphadiscovery.comethernet.edu.etscispace.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. hyphadiscovery.comethernet.edu.etscispace.com

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule. znaturforsch.com For this compound, ¹H NMR spectra would reveal distinct signals for the aromatic protons, the acetamido methyl protons, the N-H proton, and the chloroacetyl methylene (B1212753) protons. Similarly, ¹³C NMR spectra would show characteristic peaks for the carbonyl carbons, aromatic carbons, and aliphatic carbons. znaturforsch.com

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. researchgate.netyoutube.com Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton systems within the molecule. researchgate.netyoutube.comresearchgate.net For instance, COSY would show correlations between the aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbon atoms. hyphadiscovery.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.comresearchgate.netresearchgate.net This technique is particularly valuable for establishing the connectivity between different functional groups, such as linking the chloroacetyl group to the phenolic oxygen of the 4-acetamidophenyl moiety.

For derivatives of this compound, these NMR techniques are equally powerful in pinpointing the location and nature of structural modifications.

Table 1: Representative NMR Data for Compounds Related to this compound

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)Source
N-phenylacetamide7.52 (d, 2H), 7.31 (t, 2H), 7.11 (t, 1H), 2.16 (s, 3H)169.1, 138.1, 129.0, 124.4, 120.1, 24.5 rsc.org
4-Bromophenyl acetamide (B32628)7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H)168.36, 136.91, 131.95, 121.36, 116.86, 24.63 rsc.org
N-acetyl-4-chloroaniline8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H)168.9, 137.30, 128.52, 120.91, 22.01 rsc.org
4-nitrophenyl acetate (B1210297)8.16 (d, 2H), 7.44 (d, 2H), 2.06 (s, 3H)169.68, 157.97, 145.43, 122.76, 121.53, 20.05 rsc.org

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound.

Mass Spectrometry (MS) Applications in Characterization and Metabolism Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures, such as those encountered in metabolism studies. semanticscholar.orgresearchgate.net

For the characterization of this compound, mass spectrometry can confirm its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. nih.govresearchgate.netmdpi.com

In metabolism studies, LC-MS/MS is the technique of choice. nih.govlcms.cznih.gov After administration of this compound, biological samples (e.g., plasma, urine, liver microsomes) can be analyzed to identify and quantify the parent compound and its metabolites. semanticscholar.orgnih.govnih.gov The mass spectrometer can be set to detect the parent drug and screen for potential metabolites by looking for specific mass shifts corresponding to common metabolic transformations, such as hydrolysis, oxidation, and conjugation.

The fragmentation pattern of the parent compound, obtained through tandem mass spectrometry (MS/MS), provides a "fingerprint" that can be used to identify it in complex biological matrices. semanticscholar.org By comparing the fragmentation patterns of potential metabolites to that of the parent compound, the site of metabolic modification can often be deduced. For instance, the hydrolysis of the ester linkage in this compound would result in the formation of acetaminophen (B1664979) and chloroacetic acid, both of which could be identified by their characteristic mass spectra.

Table 2: Potential Metabolites of this compound and their Expected Mass-to-Charge Ratios

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
This compoundC₁₀H₁₀ClNO₃228.0371
Acetaminophen (Paracetamol)C₈H₉NO₂152.0706
Chloroacetic acidC₂H₃ClO₂94.9820

This table shows the expected accurate masses for the parent compound and its primary hydrolysis products, which would be monitored in metabolism studies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of the bonds within the molecule.

For this compound, the FT-IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the amide group would be indicated by a characteristic N-H stretching vibration and a strong C=O (amide I) stretching band. The ester group would also show a strong C=O stretching vibration, typically at a higher frequency than the amide carbonyl. Other important signals would include C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule, C-O stretching of the ester, and the C-Cl stretching vibration.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Amide (C=O)Stretching (Amide I)1630 - 1695
Ester (C=O)Stretching1735 - 1750
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Ester (C-O)Stretching1000 - 1300
C-ClStretching600 - 800

This table provides a general guide to the expected positions of key functional group absorptions in the FT-IR spectrum.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical separation technique used to separate, identify, and quantify each component in a mixture. hplc.eusigmaaldrich.com It is widely employed for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions. semanticscholar.orgchromatographyonline.com

In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. glsciences.eu For a non-polar compound like this compound, a reversed-phase HPLC method, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be appropriate. mdpi.com

The purity of a sample is determined by the number and size of the peaks in the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

HPLC is also invaluable for monitoring the progress of the synthesis of this compound. semanticscholar.org By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions to maximize yield and minimize impurities.

Table 4: Typical HPLC Method Parameters for Analysis of this compound

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis at a wavelength where the compound has strong absorbance (e.g., ~245 nm)
Injection Volume5 - 20 µL

This table outlines a general set of starting conditions for an HPLC method; specific parameters would be optimized for the particular application.

X-ray Diffraction Studies for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would be necessary. This involves growing a suitable single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The resulting crystal structure would reveal the planarity of the phenyl ring and the amide group, the conformation of the chloroacetate (B1199739) side chain, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound and can provide insights into its biological activity.

Computational Chemistry Applications in the Mechanistic and Design Studies of 4 Acetamidophenyl 2 Chloroacetate and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are crucial for elucidating reaction mechanisms and predicting chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict a molecule's geometric structure, vibrational frequencies, and electronic properties such as electrostatic potential. For 4-Acetamidophenyl 2-chloroacetate and its analogues, DFT studies can identify the most electron-rich and electron-poor regions of the molecule, highlighting the sites susceptible to electrophilic or nucleophilic attack. nih.gov

Accurate quantum chemical computations based on DFT are performed on series of acetamide (B32628) derivatives to study their local reactivity. nih.gov This analysis helps in understanding the mechanism of bond formation between these derivatives and biological targets, such as amino acid residues like tyrosine. researchgate.net The calculations can reveal how substitutions on the phenyl ring or modifications to the chloroacetate (B1199739) group alter the electronic distribution and, consequently, the molecule's reactivity and interaction with its intended target. nih.gov For instance, DFT can be used to study the structural properties of related acetamide derivatives to understand how different functional groups influence their biological activity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For analogues of this compound, FMO analysis can quantify how different substituents tune the HOMO-LUMO gap, thereby modulating their reactivity and stability. rsc.org This allows for the rational design of compounds with desired reactivity profiles.

Table 1: Hypothetical FMO Analysis for this compound Analogues Note: These values are illustrative and would be determined by specific DFT calculations for each compound.

Compound Substituent (R) HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Predicted Reactivity
Analogue 1 -H -6.5 -1.2 5.3 Moderate
Analogue 2 -NO₂ (electron-withdrawing) -7.1 -1.8 5.3 Moderate
Analogue 3 -OCH₃ (electron-donating) -6.1 -0.9 5.2 High

| Analogue 4 | -Cl | -6.8 | -1.5 | 5.3 | Moderate |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. nih.govnih.gov This method is instrumental in drug design for screening virtual libraries of compounds and prioritizing those with the highest predicted binding affinity for synthesis and biological testing. mdpi.com The process involves generating various conformations of the ligand and fitting them into the receptor's binding site, followed by scoring the interactions to estimate the strength of the binding. mdpi.com

For analogues of this compound, docking studies can elucidate how they interact with the active site of a target enzyme or receptor. nih.gov For example, simulations could predict binding to targets like cyclooxygenase (COX) enzymes or kinase receptors. mdpi.com The results, often expressed as a binding energy or score, indicate the stability of the ligand-protein complex. biointerfaceresearch.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. biointerfaceresearch.com By comparing the docking scores and binding modes of different analogues, researchers can identify which chemical modifications are likely to enhance binding potency. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Analogues Against a Target Protein Note: Binding Energy is a calculated score indicating binding affinity; a more negative value suggests stronger binding.

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
This compound Target X -7.2 TYR 210, SER 350
Analogue A Target X -8.5 TYR 210, SER 350, ARG 120
Analogue B Target X -6.8 SER 350

| Analogue C | Target X | -9.1 | TYR 210, SER 350, ARG 120, PHE 415|

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. biointerfaceresearch.com MD simulations are used to assess the conformational stability of the docked pose and analyze the persistence of key interactions. biointerfaceresearch.com An MD simulation begins with the docked complex, which is then placed in a simulated physiological environment (e.g., a water box with ions). The system's evolution is tracked by solving Newton's equations of motion for every atom over a set period, typically nanoseconds. biointerfaceresearch.com

Analysis of the MD trajectory provides valuable information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex; a stable RMSD value over time suggests a stable binding mode. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein and how they are affected by ligand binding. biointerfaceresearch.com Furthermore, MD simulations allow for the detailed analysis of hydrogen bonds and other non-covalent interactions, confirming whether the interactions predicted by docking are maintained throughout the simulation. biointerfaceresearch.com

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and safety profiles of potential drug candidates. In silico ADME/Tox prediction models use quantitative structure-activity relationships (QSAR) to estimate these properties based on the chemical structure of a compound. nih.govnih.gov These predictions help to identify compounds with potential liabilities, such as poor absorption or high toxicity, allowing for their early deselection or modification. frontiersin.org

For newly designed analogues of this compound, various ADME/Tox parameters can be computationally predicted. rsc.org

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and skin permeability are predicted to assess how well a compound might be absorbed into the bloodstream. frontiersin.org Properties like the 2D polar surface area (PSA) are also used, with lower values often correlating with better membrane permeability. frontiersin.org

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration, which determine where the drug distributes in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, flagging potential drug-drug interactions.

Excretion: The route and rate of elimination from the body can be estimated.

Toxicity: A range of toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. nih.gov Identifying potential toxic functional groups is a key outcome of this analysis. frontiersin.org

Table 3: Sample In Silico ADME/Tox Profile for Designed Analogues Note: This table presents a selection of commonly predicted properties. The values are for illustrative purposes.

Property Analogue 1 Analogue 2 Analogue 3 Desired Range
Absorption
Caco-2 Permeability (logPapp) High (>0.9) High (>0.9) Low (<0.9) High
Intestinal Absorption (%) >90% >90% <30% High (>80%)
Distribution
Plasma Protein Binding (%) 85% 95% 70% Varies
Metabolism
CYP2D6 Inhibitor No Yes No No
Toxicity
Ames Mutagenicity Negative Negative Negative Negative

Future Research Trajectories and Translational Implications for 4 Acetamidophenyl 2 Chloroacetate and Its Derivatives

Development of Next-Generation Prodrugs and Targeted Delivery Systems Utilizing the 4-Acetamidophenyl Scaffold

The 4-acetamidophenyl backbone, a fundamental part of paracetamol, serves as an adaptable foundation for creating new and improved prodrugs. A major research direction is the creation of "mutual prodrugs," where the 4-acetamidophenyl structure is joined with another drug to improve its characteristics. For example, mutual prodrugs combining non-steroidal anti-inflammatory drugs (NSAIDs) with this scaffold have been developed. The goal of these combination drugs is to lessen the stomach-related side effects that are often seen with NSAIDs. This is achieved by temporarily covering the free carboxylic acid group that causes irritation in the stomach. The ester bond in these prodrugs is designed to be broken down in the bloodstream, releasing both the NSAID and the paracetamol-like compound.

Targeted delivery systems are another exciting area of development. nih.gov These systems can be thought of as guided missiles for drugs, and they are created by attaching drugs to other molecules that guide them to the right place in the body. researchgate.net Researchers are looking into attaching derivatives of 4-acetamidophenyl to these guiding molecules to direct the drug to particular tissues or cells. nih.govnih.gov This method could be especially helpful for delivering powerful drugs, like those used in chemotherapy, directly to cancer cells while reducing damage to healthy cells. nih.gov The success of these systems depends on finding unique markers on the target cells and creating connectors that are stable in the blood but break apart at the target site.

Exploration of Novel Therapeutic Applications Beyond Analgesia and Anti-Inflammation for Derived Compounds

While the pain-relieving and anti-inflammatory effects of compounds derived from the 4-acetamidophenyl scaffold are well-known, new research is revealing their potential in other medical areas. One important area is the development of new drugs to fight microbes. Some ester derivatives of paracetamol have shown the ability to fight off a variety of bacteria and fungi. It is believed that these compounds work by breaking down the cell walls of the microbes or by blocking the enzymes they need to survive.

Additionally, derivatives of 4-acetamidophenyl 2-chloroacetate are being studied for their possible use as cancer-fighting drugs. mdpi.com The chloroacetate (B1199739) part of the molecule is known to block several metabolic pathways that are more active in cancer cells. By attaching this group to the 4-acetamidophenyl scaffold, scientists hope to create compounds that can specifically find and destroy cancer cells. Early research has indicated that some of these derivatives can kill various types of cancer cells in laboratory settings. mdpi.com

Deeper Mechanistic Elucidation of Enzyme-Substrate Interactions for Enhanced Drug Design

To create more powerful and targeted drugs, it is essential to have a detailed understanding of how derivatives of this compound interact with their target enzymes. Advanced methods like X-ray crystallography and computer modeling are being used to see and study how these compounds bind to the active sites of enzymes such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH).

These investigations can uncover important structural details that influence how strongly and specifically the drug binds to the enzyme. nih.gov For instance, by pinpointing the exact amino acids that form hydrogen bonds or other interactions with the drug, chemists can design new versions with altered functional groups to make these connections even stronger. nih.gov This approach, known as structure-based drug design, can result in the creation of drugs with better effectiveness and fewer unwanted side effects.

Advancements in Scalable and Sustainable Synthetic Methodologies for Industrial Pharmaceutical Production

For this compound and its derivatives to be successfully produced on a large scale for pharmaceutical use, it is crucial to develop manufacturing methods that are efficient, affordable, and environmentally friendly. Traditional methods of creating these compounds often require many steps, use dangerous chemicals, and produce a large amount of waste.

Current research in this area is guided by the principles of "green chemistry." This includes the use of biocatalysis, where enzymes are used to perform specific chemical changes with high precision and under gentle reaction conditions. Another promising method is flow chemistry, which provides benefits in terms of safety, the ability to scale up production, and control over the process. By carrying out reactions in continuous flow reactors, it is possible to increase the efficiency of the reaction, reduce waste, and make it easier to purify the final product. The creation of these kinds of sustainable manufacturing methods will be key to making these potentially life-saving medications more widely available and less expensive.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-Acetamidophenyl 2-chloroacetate with high purity?

  • Answer : Synthesis typically involves coupling 4-acetamidophenol with 2-chloroacetyl chloride under controlled conditions. Key steps include:

  • Reagent stoichiometry : Optimize molar ratios (e.g., 1:1.2 for phenol:acyl chloride) to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the chloroacetate group.
  • Temperature control : Maintain 0–5°C during acylation to reduce thermal degradation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .
    • Validation : Confirm purity via HPLC (retention time comparison) and NMR (absence of unreacted starting material signals).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

  • Answer :

  • Primary techniques :
  • ¹H/¹³C NMR : Identify acetamide (δ ~2.1 ppm for CH₃) and chloroacetate (δ ~4.3 ppm for CH₂Cl) groups.
  • FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and amide (N–H bend ~1540 cm⁻¹) functionalities.
  • Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ peak matching theoretical mass.
  • Addressing contradictions :
  • If NMR signals conflict with expected splitting patterns, re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃).
  • Cross-validate with X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Answer : A 2³ factorial design evaluates three critical factors:

  • Variables : Temperature (20°C vs. 40°C), catalyst loading (0.1 eq. vs. 0.3 eq. DMAP), and reaction time (2h vs. 6h).
  • Response metrics : Yield, purity (HPLC area %), and byproduct formation.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature × catalyst loading) and derive optimal conditions.
    • Case study : A prior study on analogous chloroacetamides achieved 92% yield at 30°C, 0.2 eq. catalyst, and 4h reaction time .

Q. What mechanisms underlie the hydrolytic stability of this compound in aqueous environments, and how can this be experimentally probed?

  • Answer :

  • Mechanistic hypothesis : Hydrolysis likely proceeds via nucleophilic attack on the chloroacetate ester, influenced by pH and steric hindrance from the acetamide group.
  • Experimental design :
  • Kinetic studies : Monitor degradation rates via UV-Vis (λ = 260 nm) under varying pH (3–10) and temperatures (25–60°C).
  • Isotopic labeling : Use D₂O to trace proton transfer steps in acidic/basic conditions.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

Q. How do intermolecular interactions (e.g., hydrogen bonding) in this compound crystals affect its physicochemical properties?

  • Answer :

  • Structural analysis : Single-crystal XRD reveals packing motifs. For example, N–H···O hydrogen bonds between acetamide and ester groups can stabilize the crystal lattice.
  • Property correlations : Stronger H-bond networks correlate with higher melting points and reduced solubility in nonpolar solvents.
  • Methodology : Compare XRD data of 4-acetamidophenyl derivatives with substituent variations (e.g., electron-withdrawing vs. donating groups) .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Answer :

  • Data triangulation :

Replicate assays under standardized conditions (e.g., cell line, incubation time).

Validate via orthogonal methods (e.g., enzymatic inhibition vs. cellular viability assays).

  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability).
  • Advanced profiling : Use LC-MS/MS to quantify intracellular metabolite levels and confirm target engagement .

Methodological Tables

Characterization Technique Key Parameters Application Example
¹H NMRChemical shift (δ), multiplicityConfirm chloroacetate CH₂Cl (δ 4.3 ppm, singlet)
X-ray CrystallographyBond lengths, angles, R-factorResolve intramolecular H-bond geometry
Factorial DesignFactor levels, interaction p-valuesOptimize synthesis yield and purity

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidophenyl 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
4-Acetamidophenyl 2-chloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.